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2-methyl-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B11922012
M. Wt: 148.17 g/mol
InChI Key: YEEHNCBUWJKETB-UHFFFAOYSA-N
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Description

Significance of Bicyclic Nitrogen Heterocycles in Contemporary Chemical Sciences

Bicyclic nitrogen heterocycles, which are organic compounds containing two fused rings with at least one nitrogen atom, represent a cornerstone of modern chemical and pharmaceutical sciences. Their structural complexity and the presence of nitrogen atoms confer unique properties that make them indispensable in various fields. Nitrogen-containing heterocycles are prevalent in a vast array of natural products, including alkaloids, vitamins, and hormones, which underscores their fundamental role in biological processes. researchgate.net In fact, it is estimated that over 85% of all biologically active chemical entities feature a heterocyclic fragment. sigmaaldrich.com

The significance of these structures lies in their ability to engage in diverse non-covalent interactions, such as hydrogen bonding, and to present a rigid three-dimensional framework that can be tailored for specific biological targets. researchgate.net This makes them privileged scaffolds in drug discovery, where they serve as the core of numerous therapeutic agents. sigmaaldrich.com Their utility extends beyond medicine into material science, where they are investigated for applications in polymers, dyes, and as corrosion inhibitors, owing to their stable and versatile chemical nature. acs.org The continuous development of novel synthetic methodologies provides chemists with the tools to create a vast chemical space of functionalized heterocycles for a wide range of applications. sigmaaldrich.commdpi.com

Overview of the Imidazopyridine Structural Class in Research

Among the many classes of bicyclic nitrogen heterocycles, imidazopyridines have garnered substantial interest from the research community. This structural class consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring, resulting in a scaffold that is a bioisostere of purines, the building blocks of DNA and RNA. This resemblance allows imidazopyridine derivatives to interact with biological systems in unique ways, leading to a broad spectrum of pharmacological activities.

The imidazopyridine family is noted for its versatile applications, which span from pharmaceuticals to materials science. These compounds exhibit a wide range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. nih.gov Several commercially successful drugs are based on the imidazopyridine core, such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), highlighting the therapeutic potential of this chemical class. targetmol.com Beyond their medicinal applications, imidazopyridines are also explored for their unique optical and electronic properties, making them candidates for use in imaging and as ligands for transition metals.

Research Trajectories for 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine within Imidazopyridine Chemistry

While the broader imidazopyridine class is well-documented, specific research on This compound is not extensively reported in publicly available literature. However, based on the established chemistry and biological activities of its structural analogs, we can delineate potential research directions for this compound.

Synthetic Pathways: The synthesis of the imidazo[4,5-b]pyridine scaffold typically involves the condensation of a diaminopyridine with an aldehyde or a carboxylic acid derivative. jscimedcentral.comnih.gov For the synthesis of this compound, a plausible route would start with a 2,3,5-triaminopyridine derivative, which could then be reacted with an appropriate reagent to form the imidazole ring with a methyl group at the 2-position. The reduction of a nitro group to an amine at the 5-position of a precursor molecule is also a common synthetic strategy for introducing an amino group.

Potential Biological Activity: The biological profile of this compound can be inferred from related compounds. For instance, derivatives of the closely related 5-methyl-1H-imidazo[4,5-b]pyridine have shown significant antitubercular and anticancer activities. The introduction of an amine group at the 5-position could modulate these activities or introduce new pharmacological properties. It is known that the position and nature of substituents on the imidazopyridine ring system can have a profound effect on biological activity. mdpi.com For example, studies on other imidazo[4,5-b]pyridines have demonstrated that substitutions can lead to potent antiproliferative effects against various cancer cell lines. mdpi.com

The table below summarizes the observed biological activities of some substituted imidazo[4,5-b]pyridine derivatives, which can serve as a guide for future investigations into this compound.

Compound Derivative Biological Activity Cell Line/Organism Potency (IC50/MIC)
Amidino-substituted imidazo[4,5-b]pyridineAntiproliferativeColon Carcinoma (SW620)0.4 µM
5-methyl-1H-imidazo[4,5-b]pyridine derivativeAntitubercularMycobacterium tuberculosis0.5 to 0.8 µmol/L
Bromo-substituted imidazo[4,5-b]pyridineAntiviralRespiratory Syncytial Virus (RSV)21 µM

This table presents data for related imidazo[4,5-b]pyridine compounds to illustrate potential research areas for this compound. mdpi.com

Future research on this compound would likely involve its synthesis, followed by a comprehensive screening for various biological activities, including but not limited to anticancer, antimicrobial, and antiviral assays. Structure-activity relationship (SAR) studies, where the methyl and amine groups are modified or repositioned, would also be a crucial step in optimizing its potential as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B11922012 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

YEEHNCBUWJKETB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1h Imidazo 4,5 B Pyridin 5 Amine and Its Derivatives

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) stands as an indispensable tool for the definitive identification and structural analysis of organic molecules. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions.

Electrospray Ionization (ESI-HRMS) for Molecular Formula Determination

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine and its derivatives. nih.gov When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, ESI-HRMS provides exceptionally accurate mass-to-charge ratio (m/z) measurements, typically with an error of less than 5 ppm. researchgate.net This high accuracy is crucial for confidently determining the molecular formula of a compound.

In the analysis of imidazo[4,5-b]pyridine derivatives, ESI-HRMS is routinely used to confirm the elemental composition of newly synthesized compounds. researchgate.net For instance, the protonated molecule [M+H]⁺ is often observed, and its high-resolution measurement allows for the differentiation between various possible elemental formulas that might have the same nominal mass.

Table 1: Illustrative ESI-HRMS Data for an Imidazo[4,5-b]pyridine Derivative

CompoundCalculated m/z for [M+H]⁺Found m/z
2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine329.1766329.1762

This table is illustrative and based on data for a related derivative to demonstrate the accuracy of the technique. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to gain detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This method is instrumental in identifying the different components of a molecule and how they are connected. For imidazo[4,5-b]pyridine derivatives, MS/MS experiments, often employing collision-induced dissociation (CID), can reveal characteristic fragmentation patterns that help in confirming the core structure and the nature and position of substituents. nih.govnih.gov

The fragmentation of the imidazo[4,5-b]pyridine core can provide valuable structural insights. For example, the fragmentation of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine (a related compound) has been studied to identify it in complex matrices. nih.gov The resulting product ion spectrum provides a fingerprint for the molecule, enabling its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and versatile technique for the elucidation of the structure and conformation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netscirp.org

Multi-Dimensional NMR Approaches

For complex molecules like the derivatives of this compound, 1D NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial connectivity information. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is invaluable for identifying adjacent protons in the pyridine (B92270) and any substituted alkyl or aryl groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between different structural fragments of the molecule. researchgate.netnih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for an Imidazo[4,5-b]pyridine Derivative

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2154.67-
5129.627.59-7.57 (m)
6113.468.28 (d)
7144.578.43 (d)
8a131.43-

This table is based on data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and is illustrative of the types of data obtained. mdpi.com

Conformational Analysis using NMR

The three-dimensional structure and preferred conformation of a molecule can significantly influence its properties. NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), provides insights into the spatial proximity of atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that shows correlations between protons that are close in space, regardless of whether they are directly bonded. This information is crucial for determining the relative stereochemistry and conformational preferences of flexible parts of the molecule, such as substituents on the imidazo[4,5-b]pyridine core. nih.gov For instance, NOESY spectra have been used to confirm the structure of regioisomers of substituted imidazo[4,5-b]pyridines by identifying through-space interactions between specific protons. nih.gov

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives, ensuring the separation of the target compound from starting materials, byproducts, and isomers. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques. bldpharm.comnih.gov

These methods, often coupled with mass spectrometry (LC-MS), provide a powerful analytical platform for both qualitative and quantitative analysis. mdpi.com The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve efficient separation. In the analysis of related imidazo[4,5-b]pyridine compounds, reversed-phase HPLC has been successfully used to separate isomers and purify reaction products. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of certain derivatives, particularly after appropriate derivatization to enhance volatility. elsevier.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This information is crucial for verifying the empirical formula of newly synthesized derivatives of this compound. researchgate.net The experimentally determined elemental composition is compared with the calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the proposed structure. For example, the synthesis of zinc halide complexes of imidazo[1,2-a]pyridine (B132010) involved characterization using elemental analysis. researchgate.net

Spectrophotometric and Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. FTIR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govmdpi.com The FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. mdpi.com For imidazopyridine derivatives, characteristic peaks can be observed for N-H, C-H, C=N, and C=C stretching and bending vibrations. researchgate.net

The analysis of the FTIR spectrum can confirm the presence of the imidazole (B134444) and pyridine rings, as well as any substituent groups. For instance, in the study of imidazo[1,2-a]pyridine and its zinc complexes, FTIR spectra were used to identify the vibrational modes of the molecule. researchgate.net The position and intensity of these bands can also be influenced by intermolecular interactions, such as hydrogen bonding. okstate.edu

Table 3: General FTIR Absorption Regions for Imidazopyridine Derivatives
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-HStretching3200-3500
C-H (aromatic)Stretching3000-3100
C=NStretching1600-1690
C=C (aromatic)Stretching1450-1600

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazopyridine derivatives typically exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* transitions of the aromatic system. researchgate.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are important parameters obtained from the UV-Vis spectrum.

Computational Chemistry and Theoretical Investigations of 2 Methyl 1h Imidazo 4,5 B Pyridin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and chemical reactivity of molecules. For derivatives of the imidazo[4,5-b]pyridine scaffold, these methods have been instrumental in elucidating their behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study imidazo[4,5-b]pyridine derivatives to determine their optimized molecular geometry and electronic properties. uctm.edumdpi.com For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to predict spectroscopic data and Z-matrix coordinates for newly synthesized imidazo[4,5-b]pyridine derivatives. uctm.edu These studies provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Imidazo[4,5-b]pyridine Derivatives

DFT FunctionalBasis SetApplicationReference
B3LYP6-31G(d,p)Geometry optimization, Spectroscopic data prediction uctm.edu
B3LYP6-311G++(d,p)Quantum chemical calculations, FMO analysis nih.gov
B3LYP6–31 G(d, p)Geometry optimization, Electronic structure nih.gov

This table is for illustrative purposes and may not be exhaustive.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For related imidazole (B134444) derivatives, HOMO-LUMO analysis has been performed using methods like B3LYP/6-311G(d,p). irjweb.com The HOMO-LUMO energy gap can reveal the potential for charge transfer within the molecule, which is a factor in its bioactivity. irjweb.com For example, a study on an imidazole derivative reported a HOMO-LUMO gap of 4.4871 eV, indicating significant stability. irjweb.com

Table 2: Frontier Orbital Energies and Related Parameters for a Model Imidazole Derivative

ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

Data adapted from a study on a related imidazole derivative. irjweb.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to understand the step-by-step process of a chemical transformation.

Understanding the transition state and the associated energy barriers is crucial for predicting the feasibility and rate of a chemical reaction. For imidazo[4,5-c]pyridine derivatives, which are structurally related to the target compound, computational studies have been used to investigate reaction pathways. For example, the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines has been achieved through the condensation of 3,4-diaminopyridine (B372788) with aldehydes. jscimedcentral.com Computational modeling of such reactions would involve locating the transition state structures for key steps, such as imine formation and subsequent cyclization, and calculating the activation energies. These calculations help in optimizing reaction conditions and understanding the factors that control the reaction's outcome. While specific transition state analyses for the synthesis of 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine were not found, the principles are applicable from studies on similar heterocyclic systems.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Computational methods are crucial for understanding the structure-activity relationships (SAR) of imidazopyridine derivatives, guiding the design of more potent and selective molecules. These studies correlate specific structural features of the compounds with their biological activities, often against therapeutic targets like protein kinases or pathogens.

In the context of antiprotozoal agents, SAR studies have been reviewed for imidazopyridine derivatives. mdpi.com For instance, in the development of treatments for visceral leishmaniasis, computational approaches have helped to elaborate the SAR for the imidazo[1,2-a]pyridine (B132010) core. nih.govresearchgate.net These studies revealed that substitutions at multiple positions (2, 3, 6, 7, and 8) are tolerated while retaining anti-leishmanial activity. The exploration of the chemical space around the core scaffold, guided by computational insights, showed that incorporating amino alkyl or amino aryl moieties at the 3-position could yield compounds with significant antiparasitic activity, while the presence of certain heteroatoms could be detrimental. nih.gov This computational probing allows for a rapid exploration of the pharmacophore, highlighting which structural modifications are likely to enhance potency and selectivity. nih.govresearchgate.net

Ligand-Protein Docking Simulations

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. For imidazopyridine derivatives, docking simulations have provided critical insights into their mechanisms of action against various diseases by identifying key interactions at the molecular level.

In cancer research, imidazopyridine derivatives have been investigated as kinase inhibitors. Docking studies of a series of imidazo[1,2-a]pyridine carbohydrazide (B1668358) derivatives identified platelet-derived growth factor receptor alpha (PDGFRA) as a plausible target. The most potent compound in the series was shown to form crucial hydrogen bonds with the key residues Lys627 and Asp836 within the kinase domain, explaining its anti-proliferative effect. nih.gov Similarly, docking analysis of other imidazopyridine analogues against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, revealed strong interactions that are valuable for the development of new kinase inhibitors. rsc.org

Docking simulations have also been applied in the development of antimicrobial agents. In one study, [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives were docked into the active site of lumazine (B192210) synthase, an enzyme essential for riboflavin (B1680620) biosynthesis in microorganisms like Mycobacterium tuberculosis. The simulations identified specific derivatives as best-fit candidates, highlighting hydrogen bonding, hydrophobic, and aromatic interactions that stabilize the enzyme-inhibitor complex. nih.gov Another study investigated imidazo[4,5-b]pyridine derivatives as potential inhibitors of Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. Docking studies confirmed that the designed analogues adopted numerous important interactions with the amino acid residues in the enzyme's active site. nih.gov

These simulations not only rationalize the observed biological activity but also serve as a predictive tool to guide the synthesis of new derivatives with improved binding affinities.

Compound/SeriesProtein TargetKey Interacting ResiduesComputational FindingReference
Imidazo[1,2-a]pyridine carbohydrazide derivative (7d)PDGFRALys627, Asp836Identified as a plausible target; key H-bond interactions explain anti-proliferative effect. nih.gov
Imidazopyridine analogues (5a, 5d)FLT3 KinaseNot specifiedShowed strong interaction, indicating value in developing new kinase inhibitors. rsc.org
[1H,3H] Imidazo[4,5-b] pyridine derivatives (1i, 2f)Lumazine Synthase (M. tuberculosis)Not specifiedIdentified as best-fit candidates with stabilizing H-bonds and hydrophobic interactions. nih.gov
N-alkylated imidazo[4,5-b]pyridine regioisomersDHFRNot specifiedAnalogues adopted numerous important interactions within the enzyme's active site. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are advanced computational strategies used in the early stages of drug discovery to identify novel bioactive compounds from large chemical libraries. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for biological activity.

This approach has been successfully applied to the imidazopyridine scaffold. In one study focused on developing B-Raf kinase inhibitors for cancer treatment, a 3D pharmacophore model was generated from a set of 39 known imidazopyridine inhibitors. The best model, comprising features like hydrogen bond acceptors, donors, and hydrophobic regions, encapsulated the key characteristics for B-Raf inhibition. mdpi.comnih.gov This pharmacophore model was then used as a 3D query to perform a virtual screening of the NCI2000 database. The screening identified several hit compounds which, after being filtered by molecular docking and having their activity predicted by a QSAR model, yielded three potential B-Raf inhibitors with novel chemical skeletons. nih.gov

In another example, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govresearchgate.net This process involved ligand-based virtual screening across multiple proprietary pharmaceutical company databases to find both close analogues and structurally different compounds that fit the same base pharmacophore. This in silico approach enabled the rapid expansion of the initial hit, leading to the identification of compounds with improved antiparasitic activity and a better selectivity index. nih.govresearchgate.net The virtual screening allowed for a thorough investigation of the pharmacophore, revealing opportunities for further optimization of the chemical series. nih.gov

These examples demonstrate the power of pharmacophore modeling and virtual screening to efficiently navigate vast chemical spaces, prioritize compounds for synthesis and testing, and accelerate the discovery of new drug candidates based on the imidazopyridine scaffold. mdpi.comnih.govnih.govmdpi.com

In Vitro Biological Activity and Mechanistic Research of 2 Methyl 1h Imidazo 4,5 B Pyridin 5 Amine Derivatives

Evaluation of Antimicrobial Activity in vitro

The antimicrobial potential of 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine derivatives has been assessed against a range of bacterial and fungal pathogens, revealing a spectrum of activity that is highly dependent on the specific structural modifications of the parent molecule.

Antibacterial Spectrum and Efficacy

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated varied antibacterial activity. While many derivatives show little to no significant effect against common bacterial strains, specific substitutions have been found to confer notable potency. mdpi.com

In one study, a series of amidino-substituted imidazo[4,5-b]pyridines were evaluated against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli. The majority of these compounds were found to have minimal antibacterial activity, with Minimum Inhibitory Concentration (MIC) values greater than 64 μM. mdpi.com However, a notable exception was a derivative substituted with bromine at the pyridine (B92270) nucleus and a 2-imidazolinyl group at the phenyl ring, which exhibited moderate activity against E. coli with a MIC of 32 μM. mdpi.comnih.gov

Further research on other imidazo[4,5-b]pyridine derivatives has shown that Gram-positive bacteria tend to be more susceptible than Gram-negative bacteria. nih.gov For instance, certain imidazo(4,5-b)pyridinylethoxypiperidones displayed strong in vitro antibacterial activity against Bacillus subtilis and Staphylococcus aureus. nih.gov This suggests that the structural modifications on the imidazo[4,5-b]pyridine core are crucial in determining the antibacterial spectrum and efficacy.

Compound DerivativeBacterial StrainActivity (MIC in µM)
Bromo-substituted with 2-imidazolinyl groupEscherichia coli32 mdpi.comnih.gov
Amidino-substituted imidazo[4,5-b]pyridines (general)Staphylococcus aureus>64 mdpi.com
Amidino-substituted imidazo[4,5-b]pyridines (general)Streptococcus pneumoniae>64 mdpi.com
Amidino-substituted imidazo[4,5-b]pyridines (general)Escherichia coli>64 mdpi.com

Antifungal Spectrum and Efficacy

The antifungal properties of this compound derivatives have also been investigated, with some compounds showing promising activity against various fungal species. For example, certain imidazo(4,5-b)pyridinylethoxypiperidones have demonstrated notable antifungal activity against Aspergillus flavus. nih.gov

In a separate study focused on fungicidal activity, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and tested. One particular compound showed excellent activity against Puccinia polysora, with an EC50 value of 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole (B1682727) (EC50 of 2.00 mg/L). researchgate.netresearchgate.net This highlights the potential of this chemical scaffold in the development of new antifungal agents for agricultural applications.

Compound DerivativeFungal StrainActivity (EC50 in mg/L)
Imidazo[4,5-b]pyridine derivative (specific)Puccinia polysora4.00 researchgate.netresearchgate.net
Imidazo(4,5-b)pyridinylethoxypiperidonesAspergillus flavusPromising nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., DNA interactions, enzyme inhibition)

The mechanisms underlying the antimicrobial activity of imidazo[4,5-b]pyridine derivatives are multifaceted and appear to involve interactions with key cellular components. One proposed mechanism is the intercalation of these compounds into double-stranded DNA (dsDNA). mdpi.com This interaction can disrupt DNA replication and transcription, leading to cell death.

Another avenue of investigation is the inhibition of essential enzymes. Molecular docking studies have suggested that some imidazo[4,5-b]pyridine derivatives can bind to the active sites of enzymes like Dihydrofolate Reductase (DHFR) and DNA gyrase. nih.govmdpi.com DHFR is crucial for the synthesis of nucleic acids and some amino acids, while DNA gyrase is essential for DNA replication. By inhibiting these enzymes, the compounds can effectively halt bacterial growth. Specifically, the binding affinity of these derivatives to the enzyme's active site is influenced by the specific alkylation site on the imidazo[4,5-b]pyridine backbone. mdpi.com

Investigation of Antiviral Potential in vitro

Beyond their antimicrobial properties, derivatives of this compound have been evaluated for their potential as antiviral agents.

Activity against Specific Viral Targets

While broad-spectrum antiviral activity has not been a consistent finding for all imidazo[4,5-b]pyridine derivatives, some compounds have shown selective activity against specific viruses. mdpi.com For instance, a bromo-substituted derivative containing an unsubstituted phenyl ring and a para-cyano-substituted derivative demonstrated moderate but selective activity against the Respiratory Syncytial Virus (RSV), with EC50 values of 21 μM and 58 μM, respectively. mdpi.comnih.gov

Furthermore, weak but broad anti-influenza virus activity was observed for a bromo-substituted imidazo[4,5-b]pyridine with a 4-cyanophenyl group and another derivative with an unsubstituted amidino group. mdpi.com These compounds were able to inhibit multiple influenza subtypes, including H1N1, H3N2, and B. mdpi.com However, a broader screening of many other derivatives against a panel of DNA and RNA viruses did not reveal significant antiviral activity. mdpi.comnih.gov

Understanding Viral Fusion Inhibition

Viral fusion is a critical step in the life cycle of many enveloped viruses, and its inhibition is a key strategy for antiviral drug development. nih.gov This process involves the merging of the viral envelope with a host cell membrane, allowing the viral genome to enter the cell. nih.gov While the direct mechanism of viral fusion inhibition by this compound derivatives is not extensively detailed in the provided context, the general principle involves interfering with the conformational changes of viral fusion proteins that are necessary for membrane fusion. nih.gov The activity of some imidazo[4,5-b]pyridine derivatives against enveloped viruses like RSV and influenza suggests a potential, yet to be fully elucidated, role in disrupting this crucial entry step.

Assessment of Anticancer Activity in vitro

Derivatives of the imidazo[4,5-b]pyridine scaffold have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects on cancer cell lines, their ability to inhibit key kinases involved in cancer progression, and the underlying molecular mechanisms of their antitumor action.

Cytotoxicity Against Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of imidazo[4,5-b]pyridine derivatives against a variety of human cancer cell lines. For instance, certain cyano- and amidino-substituted imidazo[4,5-b]pyridines have shown selective and potent activity. Notably, a derivative with an unsubstituted amidino group and another with a 2-imidazolinyl amidino group displayed strong inhibitory effects against colon carcinoma, with IC50 values of 0.4 µM and 0.7 µM, respectively. mdpi.com

Studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold also provide valuable insights. Novel derivatives of this class have exhibited antiproliferative activity against human non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cell lines. tandfonline.com Specifically, one study on imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives reported that a compound bearing a 4-bromophenyl group (compound 7d) had IC50 values of 22.6 µM against MCF-7 and 13.4 µM against HT-29 colon cancer cells, while showing no toxicity to non-cancerous cells up to a concentration of 100 µM. nih.gov

Further research on other imidazo[1,2-a]pyridine hybrids has identified compounds with significant cytotoxicity. For example, compound HB9 was found to be more potent than the standard chemotherapy drug Cisplatin against A549 lung cancer cells, with an IC50 value of 50.56 μM. chemmethod.com Another compound, HB10, showed high activity against HepG2 liver carcinoma cells with an IC50 of 51.52 μM. chemmethod.com Additionally, three other novel imidazo[1,2-a]pyridines, designated IP-5, IP-6, and IP-7, were tested against the HCC1937 breast cancer cell line, with IP-5 and IP-6 demonstrating strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov

The isomeric imidazo[4,5-c]pyridin-2-one derivatives have also been investigated. One such derivative, compound 1s, showed effective antiproliferative activity against several glioblastoma cell lines, including U87, U251, T98G, and U87-EGFRvIII. nih.gov

Table 1: Cytotoxicity of Imidazo[4,5-b]pyridine and Related Derivatives Against Cancer Cell Lines This is an interactive table. You can sort and filter the data.

Compound Class Derivative Cancer Cell Line IC50 (µM) Source
Imidazo[4,5-b]pyridine Unsubstituted amidino Colon Carcinoma 0.4 mdpi.com
Imidazo[4,5-b]pyridine 2-imidazolinyl amidino Colon Carcinoma 0.7 mdpi.com
Imidazo[1,2-a]pyridine Compound 7d MCF-7 (Breast) 22.6 nih.gov
Imidazo[1,2-a]pyridine Compound 7d HT-29 (Colon) 13.4 nih.gov
Imidazo[1,2-a]pyridine IP-5 HCC1937 (Breast) 45 nih.gov
Imidazo[1,2-a]pyridine IP-6 HCC1937 (Breast) 47.7 nih.gov
Imidazo[1,2-a]pyridine HB9 A549 (Lung) 50.56 chemmethod.com
Imidazo[1,2-a]pyridine HB10 HepG2 (Liver) 51.52 chemmethod.com
Imidazo[4,5-c]pyridin-2-one Compound 1s U87, U251, T98G, U87-EGFRvIII (Glioblastoma) Effective Activity nih.gov

Kinase Inhibition Studies

The anticancer activity of imidazo[4,5-b]pyridine derivatives is often linked to their ability to inhibit various protein kinases that are crucial for tumor growth and survival. Research has identified these compounds as potent inhibitors of several kinases.

A significant focus has been on their role as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia. nih.govacs.org Optimization studies of imidazo[4,5-b]pyridine-based compounds have led to the identification of potent dual inhibitors. For example, replacing certain chemical moieties in the parent compound resulted in derivatives with significant inhibitory potency against Aurora-A. nih.gov One particular derivative, 27e, was found to be a potent dual inhibitor of both FLT3 and Aurora kinases, with minimal off-target activities across the kinome. acs.org

Derivatives of the isomeric imidazo[4,5-c]pyridine scaffold have also demonstrated significant kinase inhibitory activity. A novel class of imidazo[4,5-c]pyridin-2-ones has been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov Another series of imidazo[4,5-c]pyridin-2-one derivatives has been designed and synthesized as inhibitors of Src family kinases (SFKs), which are targets for glioblastoma treatment. nih.gov Compounds 1d, 1e, 1q, and 1s from this series exhibited potential Src and Fyn kinase inhibition in the submicromolar range. nih.gov

Molecular Mechanisms of Antitumor Action

The antitumor effects of these derivatives are mediated by several molecular mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on imidazo[1,2-a]pyridine derivatives have shown that they can induce apoptosis through the activation of caspases. For example, compounds 6d and 6i were found to inhibit DNA synthesis and promote apoptosis, which was confirmed by their binding interactions with the active sites of caspase-3 and caspase-9. tandfonline.com Another derivative, IP-5, was shown to induce the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase-7 and caspase-8, as well as the cleavage of PARP (poly(ADP-ribose) polymerase). nih.gov

Cell cycle arrest is another key mechanism. Compound 7d, an imidazo[1,2-a]pyridine derivative, was observed to cause an increase in the number of MCF-7 breast cancer cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, the IP-5 compound was found to induce cell cycle arrest by increasing the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov

Furthermore, these compounds can modulate critical signaling pathways involved in cancer. One study revealed that an imidazo[1,2-a]pyridine derivative could modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The IP-5 compound was also found to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. nih.gov

Anti-inflammatory Properties Research in vitro

In addition to their anticancer properties, derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant anti-inflammatory effects in in vitro models.

Inhibition of Inflammatory Mediators and Pathways

Research has shown that these compounds can effectively inhibit the production of inflammatory mediators and modulate key inflammatory pathways. An imidazo[4,5-b]pyridine derivative, referred to as compound 22, was found to diminish the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial (ARPE-19) cells. nih.gov

Derivatives of the related imidazo[1,2-a]pyridine scaffold have also been extensively studied for their anti-inflammatory properties. One such derivative was shown to exert its effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This compound was also found to enhance the expression of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB. nih.gov The in vitro anti-inflammatory activity of other new imidazo[1,2-a]pyridine derivatives has been confirmed using the Human Red Blood Cell (HRBC) membrane stabilization method. researchgate.net

Furthermore, 1H-Imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of the bromodomain and extra-terminal (BET) proteins. These derivatives were shown to inhibit the expression of pro-inflammatory cytokines, suggesting their potential in treating conditions driven by inflammation, such as neuropathic pain. nih.gov

Enzyme Inhibition Studies

The biological activity of this compound derivatives extends to the inhibition of various other enzymes beyond the protein kinases involved in cancer.

One notable example is the inhibition of nitric oxide synthase (NOS). An imidazo[4,5-b]pyridine derivative, compound 23, was found to be a selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform, with a pIC50 value of 7.09. nih.gov

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Several synthesized inhibitors from this class exhibited good potency, with IC50 values for one compound (7e) being 48 µM. researchgate.net

Furthermore, imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit the Baker's yeast α-glucosidase enzyme, which is a target for managing type 2 diabetes. The IC50 values for the synthesized compounds were in the range of 13.5–93.7 µM. researchgate.net

Table 2: Enzyme Inhibition by Imidazo[4,5-b]pyridine and Related Derivatives This is an interactive table. You can sort and filter the data.

Compound Class Enzyme Inhibited Derivative Inhibition Value Source
Imidazo[4,5-b]pyridine Inducible Nitric Oxide Synthase (iNOS) Compound 23 pIC50 = 7.09 nih.gov
Imidazo[1,2-a]pyridine Acetylcholinesterase (AChE) Compound 7e IC50 = 48 µM researchgate.net
Imidazo[4,5-b]pyridine α-glucosidase Various IC50 = 13.5–93.7 µM researchgate.net
Imidazo[4,5-b]pyridine Aurora-A Kinase Various Potent Inhibition nih.gov
Imidazo[4,5-b]pyridine FLT3 Kinase Compound 27e Potent Inhibition acs.org
Imidazo[4,5-c]pyridin-2-one DNA-dependent Protein Kinase (DNA-PK) Various nM Inhibition nih.gov
Imidazo[4,5-c]pyridin-2-one Src Family Kinases (SFKs) Compounds 1d, 1e, 1q, 1s Sub-µM Inhibition nih.gov
Imidazo[4,5-b]pyridine Bromodomain and Extra-terminal (BET) proteins Various Potent Inhibition nih.gov

Target Enzyme Identification and Specificity

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as inhibitors of several key enzymes, demonstrating varying degrees of potency and selectivity.

Notably, imidazo[4,5-c]pyridin-2-one derivatives have been discovered as potent inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov Structure-activity relationship (SAR) studies led to the identification of a specific compound, labeled as 78 , which acts as a nanomolar inhibitor of DNA-PK. This compound showed excellent selectivity for DNA-PK over related kinases such as PI3K and other members of the PI3K-like kinase (PIKK) family. nih.gov The high selectivity of these inhibitors is crucial for minimizing off-target effects. Inhibitors are generally classified as either broad-spectrum (pan-inhibitors), affecting all subtypes of a target family, or selective inhibitors, which target specific members with high efficiency. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key metric for evaluating inhibitory efficiency, with lower values indicating higher potency. targetmol.com

Furthermore, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of the Src family kinases, specifically targeting Src and Fyn, which are implicated in the pathogenesis of glioblastoma. nih.gov The inhibitory activity of these synthesized compounds was evaluated at the kinase level, and those with the most potent enzyme inhibition were further tested for their antiproliferative effects on glioblastoma cell lines. nih.gov

The imidazo[4,5-b]pyridine core has also been explored for its potential to inhibit Aurora kinases, which are involved in cell division and are considered targets in cancer therapy. Additionally, some derivatives of 5-methyl-1H-imidazo[4,5-b]pyridine have been shown to inhibit cyclooxygenase (COX), an enzyme involved in inflammatory pathways.

The versatility of the imidazo[4,5-b]pyridine scaffold is further demonstrated by its use in developing inhibitors for nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis and tumor metabolism. nih.gov Potent inhibitors containing a 1H-pyrazolo[3,4-b]pyridine core, structurally related to imidazo-pyridines, have been identified through structure-based design. nih.gov

It is worth noting that the structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for use as bioisosteres in drug design. This can lead to improved selectivity, pharmacokinetics, and metabolic stability.

Structure-Activity Relationship for Enzyme Inhibition

The relationship between the chemical structure of this compound derivatives and their enzyme inhibitory activity has been a subject of detailed investigation. These studies reveal that minor structural modifications can lead to significant changes in potency and selectivity.

For inhibitors of DNA-dependent protein kinase (DNA-PK) based on the imidazo[4,5-c]pyridine-2-one scaffold, a sharp increase in potency was observed with the introduction of a 2-methyl substituent. This phenomenon, sometimes referred to as a "magic methyl" effect, is thought to arise from favorable lipophilic interactions or by inducing a conformational change in the ring system relative to the core structure. nih.gov Further exploration of small, lipophilic substituents at the 2-position, along with modifications at the 4-position to probe the role of hydrogen bonding, has been a key focus of SAR studies. nih.gov It was found that while a 2-chloro substituent could provide comparable DNA-PK potency to the 2-methyl group, larger groups at this position were not well-tolerated. nih.gov The presence of a hydrogen-bond acceptor at or near the 4-position was also found to be a reinforcing feature for inhibitory activity. nih.gov

In the context of Src family kinase inhibitors, a series of 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives were synthesized and evaluated. nih.gov The SAR of these compounds was explored by introducing various substituents at the 1-position of the imidazo[4,5-c]pyridin-2-one core. The following table summarizes the inhibitory activity of selected derivatives against Src and Fyn kinases:

CompoundRSrc IC50 (μM)Fyn IC50 (μM)
1b m-tolyl>10>10
1g isobutyl0.080.05
1i 2-methoxyethyl>10>10
1j 2-morpholinoethyl0.030.02

Data sourced from: nih.gov

These results indicate that the nature of the substituent at the 1-position significantly influences the inhibitory potency against both Src and Fyn. For instance, compounds with an isobutyl (1g ) or a 2-morpholinoethyl (1j ) group at this position displayed potent, nanomolar inhibition, while those with an m-tolyl (1b ) or a 2-methoxyethyl (1i ) group were significantly less active. nih.gov

The broader class of imidazo[4,5-b]pyridines has also been investigated for other kinase targets. For example, pyridine derivatives are known to act as VEGFR-2 inhibitors, and the presence of a sulfur atom in a heterocyclic ring attached to the pyridine core is hypothesized to enhance inhibitory potency. wikipedia.org

Other Biological Activities (e.g., Antioxidant, Receptor Agonism)

Beyond enzyme inhibition, derivatives of this compound have demonstrated a range of other biological activities, including antioxidant effects and the ability to modulate receptor function.

Imidazo[4,5-b]pyridines are recognized as a class of nitrogen-containing heterocyclic compounds with diverse biological properties. researchgate.net Research has confirmed the antioxidative potential of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles, with some derivatives showing significantly improved activity compared to the reference standard butylated hydroxytoluene (BHT). mdpi.com

In addition to antioxidant activity, certain derivatives have been investigated for their ability to interact with specific receptors. For example, some derivatives of 5-methyl-1H-imidazo[4,5-b]pyridine act as GABA A receptor agonists, which can influence neurotransmission in the central nervous system. Other studies have focused on the modulation of the μ-opioid receptor by imidazo[1,2-a]imidazole-5,6-diones, which are structurally related to the imidazopyridine core. mdpi.com

Antioxidant Activity Mechanisms

The antioxidant properties of imidazo[4,5-b]pyridine derivatives are attributed to their ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net Oxidative stress is implicated in the development of numerous chronic and degenerative diseases. researchgate.net

One of the primary mechanisms by which antioxidants exert their effects is through free radical scavenging. nih.gov This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The antioxidant activity of imidazo[4,5-b]pyridine derivatives and related compounds has been evaluated using various standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydroxyl radical scavenging assay, nitric oxide radical scavenging assay, and superoxide (B77818) radical scavenging assay. nih.gov

The redox properties of these compounds, which are closely related to their ability to be oxidized, are a key factor in their antioxidant action. mdpi.com Cyclic voltammetry is a technique used to assess these redox properties, and the presence of oxidation signals in the electrochemical profile can indicate a compound's ability to participate in oxidation-reduction reactions. mdpi.com

Furthermore, studies have investigated the synergistic antioxidant effects of combining different compounds. For instance, the combination of natural antioxidants like piperine (B192125) and genistin (B1671436) has been shown to have a significant synergistic effect in reducing the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine with pro-oxidant properties. sciepub.comresearchgate.net This suggests that the antioxidant efficacy of imidazo[4,5-b]pyridine derivatives could potentially be enhanced when used in combination with other antioxidants.

Receptor Binding and Modulation

Derivatives of the imidazo[4,5-b]pyridine scaffold and related structures have been shown to interact with and modulate the activity of various biological receptors. This modulation can occur through direct binding to the receptor, either at the primary (orthosteric) site or at a secondary (allosteric) site, leading to either activation (agonism) or inhibition (antagonism) of the receptor's function.

For instance, imidazo-pyridinium analogs have been identified as antagonists of the Neuropeptide S receptor (NPSR). nih.gov SAR studies on these compounds have revealed that the 2-methylimidazopyridium core is a crucial structural feature for their antagonistic activity. nih.gov

In the realm of nuclear receptors, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered as potent and direct activators (agonists) of the human constitutive androstane (B1237026) receptor (CAR) at nanomolar concentrations. nih.gov CAR is a key regulator of various hepatic functions. Notably, some of these compounds exhibit selectivity for CAR over the related pregnane (B1235032) X receptor (PXR). nih.gov

Furthermore, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been reported as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov PAMs bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand. SAR studies have been conducted to expand the understanding of these A3AR PAMs, with a focus on derivatives having hydrophobic alkyl and cycloalkyl substitutions at the 2-position of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold. nih.gov

The following table provides examples of imidazo[4,5-b]pyridine derivatives and their receptor-modulating activities:

Compound/Derivative ClassReceptor TargetMode of Action
Imidazo-pyridinium analogsNeuropeptide S receptor (NPSR)Antagonist
3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivativesConstitutive Androstane Receptor (CAR)Agonist
1H-imidazo[4,5-c]quinolin-4-amine derivativesA3 Adenosine Receptor (A3AR)Positive Allosteric Modulator
5-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamineGABA receptorsModulator

Data sourced from: nih.govnih.govnih.gov

These examples highlight the diverse receptor-modulating capabilities of compounds based on the imidazo[4,5-b]pyridine framework, suggesting their potential for influencing a wide range of physiological processes.

Emerging Applications of Imidazopyridine Frameworks in Advanced Materials Research

Optoelectronic Device Applications

The inherent π-conjugated system of the imidazo[4,5-b]pyridine core makes it a promising candidate for various optoelectronic applications. jocpr.com Theoretical studies on a range of imidazo[4,5-b]pyridine derivatives have highlighted their potential due to favorable thermal and photochemical stability, alongside high charge mobility. jocpr.com The electronic properties of these derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for their function in organic solar cells and other devices. jocpr.com The introduction of different functional groups, such as the methyl and amine groups in 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine, can be used to fine-tune these electronic properties.

Emitters in Imaging and Fluorescent Probes

The imidazopyridine framework is a well-established scaffold for the development of fluorescent compounds. nih.govnih.gov Different classes of imidazopyridines have been utilized in imaging tools and for the detection of metal ions. nih.gov The fluorescence of these molecules can be modulated through various mechanisms, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.gov

The this compound compound possesses an electron-donating amine group, which is known to enhance fluorescence quantum yields in many aromatic systems. This makes it a strong candidate for development into a fluorescent probe. For instance, a novel fluorescent probe based on 2-(2-aminophenyl) imidazo[1,5-a]pyridine (B1214698) was developed for the rapid detection of phosgene, demonstrating the potential of amino-functionalized imidazopyridines in sensing applications. consensus.app The presence of the amino group on the pyridine (B92270) ring of this compound could be leveraged to create probes that are sensitive to their local environment, such as polarity or the presence of specific analytes, making them useful for cellular imaging. nih.gov

Sensors and Energy Conversion Materials

The imidazo[4,5-b]pyridine scaffold's ability to be functionalized allows for the creation of materials tailored for specific sensing and energy conversion applications. jocpr.com The amine group in this compound can act as a recognition site for various analytes, forming the basis of a chemical sensor. The binding of an analyte to the amine group could induce a change in the molecule's fluorescence or electronic properties, enabling detection. nih.gov

In the context of energy conversion, theoretical studies have suggested that imidazo[4,5-b]pyridine derivatives are good candidates for organic solar cells due to their tunable HOMO and LUMO energy levels. jocpr.com The electron-donating nature of the amine substituent in this compound would likely raise the HOMO energy level, which can be a desirable characteristic for matching with acceptor materials in an organic photovoltaic device.

Ligand Chemistry for Transition Metals

Nitrogen-containing heterocyclic compounds are widely used as ligands in coordination chemistry due to the presence of lone pairs of electrons on the nitrogen atoms. The imidazo[4,5-b]pyridine structure offers multiple nitrogen atoms that can coordinate with transition metal ions. The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, unique magnetic behavior, and applications in photoluminescent devices.

The specific compound this compound presents several potential coordination sites for transition metals. The pyridine nitrogen, the imidazole (B134444) nitrogens, and the exocyclic amine group could all potentially bind to a metal center, allowing for the formation of a variety of coordination complexes. The nature of the resulting complex would depend on the metal ion and the reaction conditions. The formation of such complexes could further enhance the photophysical properties of the imidazopyridine core, leading to new materials for applications such as organic light-emitting diodes (OLEDs). nih.gov

Development of New Materials with Tailored Properties

The this compound molecule is a versatile building block for the synthesis of more complex materials with tailored properties. The presence of the primary amine group provides a reactive handle for a wide range of chemical transformations. For example, it can be acylated, alkylated, or used in condensation reactions to attach other functional moieties.

This chemical versatility allows for the rational design of new materials. For instance, by attaching long alkyl chains, the solubility and processing characteristics of the material can be modified. Attaching other chromophores could lead to materials with interesting energy transfer properties for applications in light-harvesting systems. Furthermore, the amine group can be used to polymerize the molecule, leading to the formation of novel conductive or light-emitting polymers. The synthesis of various functionalized imidazo[4,5-b]pyridines has been demonstrated, showcasing the feasibility of creating a diverse library of materials from this core structure. acs.org

Interactive Data Tables

Table 1: Potential Optoelectronic Properties of this compound (Hypothesized)

PropertyPotential CharacteristicRationale
Absorption Wavelength UV-Vis RegionBased on the π-conjugated imidazopyridine core.
Emission Wavelength Blue-Green RegionThe amino group is expected to cause a red-shift compared to the unsubstituted parent compound.
Fluorescence Quantum Yield Moderate to HighThe electron-donating amine group often enhances fluorescence.
HOMO Energy Level Relatively HighThe electron-donating amine group will raise the HOMO energy.
LUMO Energy Level Moderately LowInfluenced by the electron-withdrawing nature of the pyridine ring.
Band Gap TunableCan be modified by further functionalization of the amine group.

Table 2: Potential Coordination Chemistry of this compound

Metal IonPotential Coordination Site(s)Potential Application of Complex
Cu(II) Pyridine N, Imidazole NCatalysis, Luminescent Materials
Zn(II) Pyridine N, Imidazole N, Amine NFluorescent Sensors
Ru(II) Bidentate (Pyridine N, Imidazole N)Photoredox Catalysis, OLEDs
Pt(II) Bidentate (Pyridine N, Imidazole N)Phosphorescent Emitters for OLEDs
Ir(III) Cyclometalating LigandHighly Efficient Phosphorescent Emitters

Future Directions and Academic Research Perspectives

Rational Design of Next-Generation Imidazo[4,5-b]pyridine Compounds

The development of new and improved imidazo[4,5-b]pyridine derivatives is increasingly guided by rational design principles. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of molecular interactions to create compounds with enhanced efficacy and specificity. Key strategies in the rational design of these compounds include structure-activity relationship (SAR) studies, scaffold hopping, and structure-based drug design (SBDD).

SAR studies are fundamental to understanding how specific structural modifications affect a compound's biological activity. For instance, comprehensive modifications of substituents at various positions on the imidazopyridine ring have been explored to optimize activity. mdpi.com The architectural design and synthesis methodology are critical in developing new structures based on this scaffold. uctm.edu This has led to the design of novel derivatives targeting specific biological pathways, such as anticancer agents with Cyclin-Dependent Kinase 9 (CDK9) inhibitory activity. nih.gov

Structure-based drug design (SBDD) leverages the three-dimensional structures of biological targets, often obtained through X-ray crystallography, to design molecules that fit precisely into the target's active site. researchgate.net This method was instrumental in developing a novel series of potent and selective bacterial acetyl-CoA carboxylase (AccC) inhibitors. researchgate.net By analyzing the co-crystal structure of an initial hit compound, researchers identified key interactions and opportunities for optimization, leading to the design of more potent molecules. researchgate.net

Scaffold hopping is another innovative strategy used to create novel compounds by replacing the core structure (scaffold) of a known active molecule with a different, isosteric one while retaining its biological activity. acs.org This can lead to compounds with improved properties, such as better selectivity or novel intellectual property. For example, researchers have moved from known kinase inhibitor scaffolds to the relatively unexplored imidazo[4,5-c]pyridin-2-one scaffold to develop new DNA-dependent protein kinase (DNA-PK) inhibitors. nih.govnih.gov This rational approach, which considers the structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines, has opened the door to developing a wide range of innovative bioactive compounds. rjpbr.com A tandem protocol for accessing disubstituted imidazo[4,5-b]pyridine derivatives was also developed based on rational design principles. acs.org

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery, accelerating the identification and optimization of lead compounds. jddhs.com This integrated approach is particularly valuable in the study of imidazo[4,5-b]pyridine derivatives, allowing for a more efficient and targeted research workflow. researchgate.netfrontiersin.org

Computational techniques such as molecular docking, molecular dynamics simulations, and Density Functional Theory (DFT) are powerful tools for predicting how a molecule will behave. jddhs.com Molecular docking, for example, predicts the binding mode and affinity of a small molecule to its protein target, helping to prioritize which compounds to synthesize and test experimentally. nih.gov This has been used to study the interaction of imidazo[4,5-b]pyridine derivatives with various biological targets, including dihydrofolate reductase (DHFR) and the epidermal growth factor receptor (EGFR). researchgate.netmdpi.comnih.gov

DFT calculations are employed to optimize the molecular geometry of the compounds and to understand their electronic properties, such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity. researchgate.netmdpi.comnih.gov These theoretical analyses provide insights that are then validated through experimental synthesis and biological assays. researchgate.net This iterative cycle of computational prediction and experimental validation allows for the rapid refinement of molecular structures to achieve desired biological activity. jddhs.com For example, an integrated study of imidazopyridine derivatives used DFT and molecular docking to show that their designed molecules were comparable to the known inhibitor lapatinib, a finding supported by subsequent experimental validation. researchgate.net

Exploration of Novel Biological Targets and Pathways

The structural similarity of the imidazo[4,5-b]pyridine scaffold to natural purines makes it a versatile pharmacophore capable of interacting with a wide array of biological targets. rjpbr.comnih.gov This has led to the discovery of derivatives with diverse therapeutic potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents. uctm.edumdpi.com

Initially recognized for their activity as positive allosteric modulators of the GABA-A receptor, the biological scope of imidazopyridines has expanded significantly. mdpi.comnih.gov Research has identified imidazo[4,5-b]pyridine derivatives that act as inhibitors of crucial cellular enzymes, making them highly attractive for cancer therapy. rjpbr.com These compounds can influence multiple cellular pathways essential for the growth of cancerous cells. nih.gov A key area of focus has been the inhibition of protein kinases, a family of enzymes often dysregulated in cancer.

The table below summarizes some of the novel biological targets and pathways being explored for imidazo[4,5-b]pyridine derivatives.

Target/PathwayDerivative/ClassBiological Effect/Potential ApplicationCitations
Kinase Inhibitors
Aurora Kinase ACCT129202Anticancer uctm.edu
Aurora BImidazo[4,5-b]pyridine derivativesAnticancer mdpi.com
Cyclin-Dependent Kinase 2 (CDK2)Imidazo[4,5-b]pyridine derivativesAnticancer mdpi.com
Cyclin-Dependent Kinase 9 (CDK9)Novel imidazo[4,5-b]pyridine derivativesAnticancer (Breast and Colon) nih.gov
Src Family Kinases (SFKs)Imidazo[4,5-c]pyridin-2-one derivativesAnticancer (Glioblastoma) nih.gov
DNA-Dependent Protein Kinase (DNA-PK)Imidazo[4,5-c]pyridin-2-one derivativesRadiosensitizers for Cancer Therapy nih.gov
Other Enzymes/Receptors
Diacylglycerol Acyltransferase 2 (DGAT2)PF-06424439, PF-06450561Pharmacologically active compounds uctm.edu
Proton Pump InhibitorsImidazopyridine classDigestive system disorders mdpi.comnih.gov
Aromatase InhibitorsImidazopyridine classCancer therapy mdpi.comnih.gov
Tubulin PolymerizationImidazo[4,5-b]pyridine derived acrylonitrilesAnticancer, antimitotic mdpi.com
Constitutive Androstane (B1237026) Receptor (CAR)3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivativesAgonists for potential metabolic/liver disease therapy nih.gov
Antimicrobial Targets
Dihydrofolate Reductase (DHFR)6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesAntibacterial mdpi.comnih.gov
Glucosamine-6-phosphate synthaseImidazo[4,5-c]pyridine derivativesAntifungal nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Sustainable Synthesis and Green Chemistry for Imidazopyridines

In line with the growing emphasis on environmental responsibility in the chemical industry, significant research has been directed towards developing sustainable and green synthetic methods for imidazopyridines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. researchgate.net

Green chemistry principles are being applied through various strategies, including the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. mdpi.comresearchgate.net Water, being a non-toxic and abundant solvent, has been successfully used as a medium for the synthesis of imidazo[4,5-b]pyridine derivatives, sometimes under thermal conditions without any added catalyst. mdpi.comnih.gov

The development of reusable and eco-friendly catalysts is another key aspect of green synthesis. researchgate.net For example, Al³⁺-exchanged on K10 montmorillonite (B579905) clay and novel cellulose-based catalysts have been employed for the efficient synthesis of imidazopyridines, offering advantages like high yields and catalyst recyclability. mdpi.comresearchgate.net One-pot, multi-component reactions are also being designed to be more eco-friendly, using mediums like glycerol (B35011) or aqueous isopropanol (B130326) to produce the desired compounds with simple workup procedures and excellent yields. acs.orgresearchgate.netresearchgate.net

The table below highlights several green chemistry approaches for the synthesis of imidazopyridine scaffolds.

Green ApproachCatalyst/Solvent/MethodAdvantagesCitations
Solvent-Based
Aqueous SynthesisWater under thermal conditionsEnvironmentally benign, no oxidative reagent needed mdpi.comnih.gov
Aqueous Micellar MediaCu(II)–ascorbate catalyst in Sodium Dodecyl Sulfate (SDS)Environmentally sustainable, mild heating acs.org
Green SolventsIonic Liquids (e.g., [hmim]Br), GlycerolEnvironmentally friendly, excellent yields researchgate.net
H₂O-IPA MediumTandem reaction in Water-IsopropanolGreen solvent, simple one-pot process acs.orgresearchgate.net
Catalyst-Based
Heterogeneous CatalysisAl³⁺-K10 montmorillonite clayReusable catalyst, excellent yields mdpi.com
Biopolymer-Based CatalysisFunctionalized cellulose-based catalystLow catalyst loading, short reaction times, recyclable researchgate.net
Green CatalysisPhosphoric Acid, Ammonium ChlorideEffective, mild eco-friendly protocol researchgate.netacs.orgnih.gov
Method-Based
Microwave-Assisted SynthesisSilica gel supportFast reaction times, good yields mdpi.com
Catalyst-Free CondensationThermal conditions or use of a base like piperidineReduces catalyst use and potential toxicity researchgate.netnih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Q & A

Q. What are the established synthetic routes for 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of substituted pyridines with appropriate amines. For example, 6-chloro-2-aryl derivatives of imidazo[4,5-b]pyridine are prepared by reacting 2-chloro-5-aminopyrimidine with aromatic aldehydes under acidic conditions, followed by purification via column chromatography. Characterization involves 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regiochemistry and purity . Advanced intermediates may require X-ray crystallography for unambiguous structural assignment .

Q. Which spectroscopic techniques are critical for confirming the structure of imidazo[4,5-b]pyridine derivatives?

Key techniques include:

  • 1H^1H-NMR : To identify aromatic protons and methyl groups (e.g., δ 2.5–2.7 ppm for methyl substituents).
  • High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+^+).
  • IR spectroscopy : To detect NH stretching vibrations (~3300 cm1^{-1}) in amine-functionalized derivatives. Discrepancies in spectral data may indicate tautomerism or impurities, necessitating additional validation via 2D NMR (e.g., HSQC, HMBC) .

Q. How are antiglycation and antioxidant activities of imidazo[4,5-b]pyridine derivatives evaluated experimentally?

  • Antiglycation assays : Use bovine serum albumin (BSA) incubated with glucose or methylglyoxal. Activity is quantified via fluorescence (ex/em 370/440 nm) and reported as IC50_{50} (e.g., 240–250 μM for active derivatives) .
  • Antioxidant assays : DPPH radical scavenging or FRAP tests measure electron-donating capacity. Results are compared to ascorbic acid controls .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing imidazo[4,5-b]pyridine derivatives with high regioselectivity?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst screening : Lewis acids like ZnCl2_2 improve yields in heterocyclic ring formation.
  • Temperature control : Reactions at 80–100°C minimize side products. For example, Appel salt-mediated reactions with aminopyridines require precise stoichiometry and base selection (e.g., triethylamine) to avoid dithiazole byproducts .

Q. What structure-activity relationship (SAR) trends govern the biological activity of this compound derivatives?

Key SAR insights:

  • Methyl substitution : Enhances metabolic stability but may reduce solubility.
  • Aryl groups at position 2 : Electron-withdrawing substituents (e.g., bromophenyl) improve β-glucuronidase inhibition (IC50_{50} < 250 μM).
  • Amine position : The 5-amine group is critical for hydrogen bonding with enzymatic targets, as shown in docking studies with urease or kinases .

Q. How do researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50​ values)?

Contradictions arise from differences in:

  • Assay protocols : Standardize incubation times (e.g., 72 hours for antiglycation assays).
  • Cell lines or enzymes : Use isogenic cell models or recombinant enzymes to minimize variability.
  • Statistical rigor : Triplicate experiments with ANOVA analysis reduce outlier effects .

Q. What mechanistic insights explain the role of this compound in hepatic differentiation of stem cells?

Derivatives like SJA710-6 induce hepatocyte-like cells by upregulating FoxH1 and HNF3β , which drive hepatic gene expression (e.g., albumin, CYP450). Functional validation includes:

  • Glycogen storage : PAS staining quantifies hepatocyte maturation.
  • Urea secretion : Colorimetric assays confirm metabolic activity .

Q. How is computational chemistry applied to predict the binding modes of imidazo[4,5-b]pyridine derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like β-glucuronidase. Key parameters:

  • Grid box size : 60 × 60 × 60 Å centered on the active site.
  • Scoring functions : AMBER forcefields evaluate binding affinity (ΔG < −8 kcal/mol indicates strong inhibition) .

Q. What ecological roles are proposed for 2-methyl-1H-imidazo[4,5-b]pyridine in natural systems?

The compound is identified as a chemical defense agent in Hypogastrura viatica (springtails). Bioassays with predators (e.g., Lasius niger) demonstrate deterrent effects, likely via interaction with olfactory receptors. Isotopic labeling studies track its biosynthesis in vivo .

Q. How are imidazo[4,5-b]pyridine derivatives patented for therapeutic applications?

Patent EP2152705A1 discloses derivatives with pyrazole substituents as anticancer agents. Claims focus on:

  • Regiochemistry : Position 3 modifications enhance kinase inhibition.
  • Formulation : Liposomal encapsulation improves bioavailability.
    Prior art analysis is critical to avoid infringement during drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.